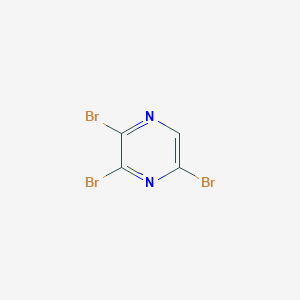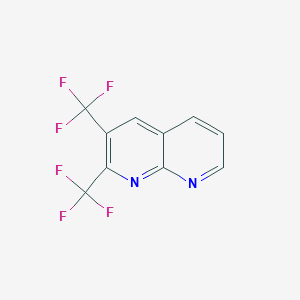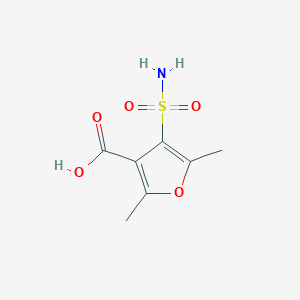
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
Overview
Description
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a heteroarylcarboxylic acid derivative known for its potential as a metallo-β-lactamase inhibitor. This compound has garnered attention due to its ability to inhibit enzymes that confer resistance to β-lactam antibiotics, making it a promising candidate in the fight against antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group. The carboxylic acid group is introduced through subsequent oxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid involves the inhibition of metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics and confer resistance to bacteria. The sulfamoyl group of the compound coordinates with zinc ions in the active site of the enzyme, preventing the hydrolysis of the antibiotic and restoring its efficacy . This interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid: Another sulfamoyl heteroarylcarboxylic acid with similar inhibitory activity against metallo-β-lactamases.
Hydroxyhexylitaconic acids: These compounds also inhibit metallo-β-lactamases but differ in their structural features and specific enzyme targets.
Uniqueness
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is unique due to its high specificity and potency against certain types of metallo-β-lactamases, such as IMP-1, compared to other inhibitors that may have broader but less potent activity . This specificity makes it a valuable tool in the development of targeted therapies against antibiotic-resistant bacteria .
Properties
IUPAC Name |
2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRJNLSEWKOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) help identify bacteria producing subclass B1 metallo-β-lactamases?
A: SFC acts as a specific inhibitor of subclass B1 MβLs, which are enzymes produced by certain bacteria that confer resistance to carbapenem antibiotics []. The research describes the development of agar-based disk diffusion tests using SFC. In these tests, SFC's inhibitory action on B1 MβLs allows for the differentiation of bacteria producing these enzymes from those producing other types of carbapenemases. Essentially, the presence of SFC enhances the activity of certain antibiotics against bacteria specifically producing B1 MβLs, enabling their identification in laboratory settings [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



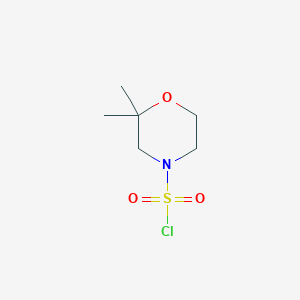
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
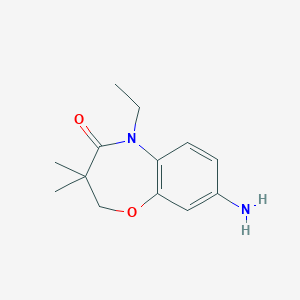

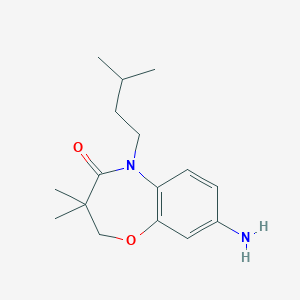
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)

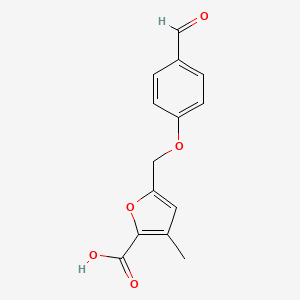
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)


